molecular formula C14H28I2N4O2 B009637 Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide CAS No. 109258-19-7

Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide

Cat. No. B009637
M. Wt: 538.21 g/mol
InChI Key: BGVSUTMIPHBZDD-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide), also known as Pyridoxal-5'-Phosphate-Dependent Aminotransferase Inhibitor, is a chemical compound that has been extensively researched due to its potential applications in the field of biochemistry and physiology. In

Mechanism Of Action

The mechanism of action of Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide) involves the formation of a covalent bond between the compound and the active site of Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide'-Phosphate-Dependent Aminotransferase. This bond prevents the enzyme from carrying out its normal function, leading to a decrease in the production of neurotransmitters.

Biochemical And Physiological Effects

The biochemical and physiological effects of Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide) are primarily related to its inhibition of Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide'-Phosphate-Dependent Aminotransferase. This inhibition can lead to a decrease in the production of neurotransmitters such as serotonin and dopamine, which can have implications for the treatment of mood disorders such as depression and anxiety. Additionally, the compound has been shown to have anti-inflammatory properties, which may have applications in the treatment of inflammatory diseases such as arthritis.

Advantages And Limitations For Lab Experiments

One advantage of using Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide) in lab experiments is its potency as an inhibitor of Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide'-Phosphate-Dependent Aminotransferase. This allows for the study of the role of this enzyme in various physiological processes. However, one limitation of the compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide). One potential application is in the development of new treatments for mood disorders such as depression and anxiety. Additionally, further research into the anti-inflammatory properties of the compound may lead to its use in the treatment of inflammatory diseases such as arthritis. Finally, the study of the mechanism of action of the compound may lead to the development of new inhibitors of Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide'-Phosphate-Dependent Aminotransferase with improved potency and selectivity.

Synthesis Methods

The synthesis of Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide) involves the reaction of 3,6-pyridazinediylbis(oxyethylene) with trimethylamine and iodomethane. The reaction takes place in anhydrous tetrahydrofuran and is catalyzed by potassium hydroxide. The resulting compound is then purified using column chromatography.

Scientific Research Applications

Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide) has been widely studied for its potential applications in the field of biochemistry and physiology. It has been shown to be a potent inhibitor of Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide'-Phosphate-Dependent Aminotransferase, an enzyme that plays a critical role in the metabolism of amino acids. This inhibition can lead to a decrease in the production of neurotransmitters such as serotonin and dopamine, which can have implications for the treatment of mood disorders such as depression and anxiety.

properties

CAS RN

109258-19-7

Product Name

Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(trimethyl-, diiodide

Molecular Formula

C14H28I2N4O2

Molecular Weight

538.21 g/mol

IUPAC Name

trimethyl-[2-[6-[2-(trimethylazaniumyl)ethoxy]pyridazin-3-yl]oxyethyl]azanium;diiodide

InChI

InChI=1S/C14H28N4O2.2HI/c1-17(2,3)9-11-19-13-7-8-14(16-15-13)20-12-10-18(4,5)6;;/h7-8H,9-12H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

BGVSUTMIPHBZDD-UHFFFAOYSA-L

SMILES

C[N+](C)(C)CCOC1=NN=C(C=C1)OCC[N+](C)(C)C.[I-].[I-]

Canonical SMILES

C[N+](C)(C)CCOC1=NN=C(C=C1)OCC[N+](C)(C)C.[I-].[I-]

synonyms

(3,6-Pyridazinediylbis(oxyethylene))bis(trimethylammonium iodide)

Origin of Product

United States

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